molecular formula C8H4Cl2N2O B12357531 6,7-dichloro-4aH-quinazolin-4-one

6,7-dichloro-4aH-quinazolin-4-one

Cat. No.: B12357531
M. Wt: 215.03 g/mol
InChI Key: HNJTWCCQNDXJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms at the 6 and 7 positions of the quinazolinone ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-4aH-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the Niementowski reaction, where anthranilic acid reacts with formamide at elevated temperatures to form the quinazolinone core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,7-dichloro-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

6,7-dichloro-4aH-quinazolin-4-one

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-4H

InChI Key

HNJTWCCQNDXJCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NC=NC(=O)C21)Cl)Cl

Origin of Product

United States

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